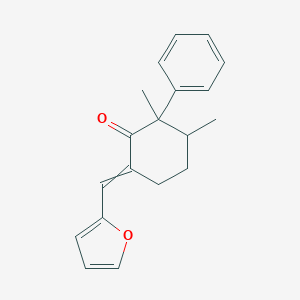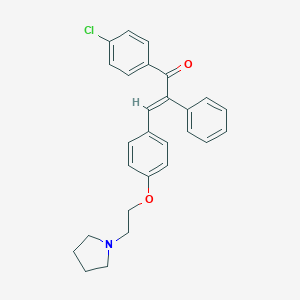
6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one, also known as FDMC, is a chemical compound that belongs to the family of cyclohexanones. It is a yellow colored solid and has a molecular weight of 308.4 g/mol. FDMC has a wide range of applications in scientific research, especially in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one is not fully understood. However, it has been suggested that 6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. 6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one has also been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in the inflammatory response. 6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one has also been reported to possess antioxidant and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits significant anticancer activity against various cancer cell lines. However, 6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Moreover, 6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one can be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one. One possible direction is to explore its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to investigate its mechanism of action in more detail, to better understand how it exerts its anticancer and anti-inflammatory activities. Furthermore, it would be interesting to study the structure-activity relationship of 6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one and its derivatives, to identify compounds with improved therapeutic properties. Finally, it would be worthwhile to investigate the potential of 6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one as a lead compound for the development of new drugs.
Synthesemethoden
The synthesis of 6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one involves the reaction of 2,3-dimethyl-1,3-butadiene, furan-2-carboxaldehyde, and cyclohexanone in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is obtained after purification by column chromatography. The yield of 6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one obtained by this method is around 75%.
Wissenschaftliche Forschungsanwendungen
6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one has a wide range of applications in scientific research, especially in the field of medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one has also been shown to possess anti-inflammatory, antioxidant, and antifungal activities. Moreover, 6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one has been reported to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
17429-57-1 |
|---|---|
Produktname |
6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one |
Molekularformel |
C6H12N2O4 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
6-(furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one |
InChI |
InChI=1S/C19H20O2/c1-14-10-11-15(13-17-9-6-12-21-17)18(20)19(14,2)16-7-4-3-5-8-16/h3-9,12-14H,10-11H2,1-2H3 |
InChI-Schlüssel |
HOQPEHXKFLEXQW-UHFFFAOYSA-N |
SMILES |
CC1CCC(=CC2=CC=CO2)C(=O)C1(C)C3=CC=CC=C3 |
Kanonische SMILES |
CC1CCC(=CC2=CC=CO2)C(=O)C1(C)C3=CC=CC=C3 |
Synonyme |
2,3-Dimethyl-6-furfurylidene-2-phenylcyclohexanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)



![3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B231237.png)

![3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol](/img/structure/B231240.png)

![6-(4-Iodophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B231243.png)